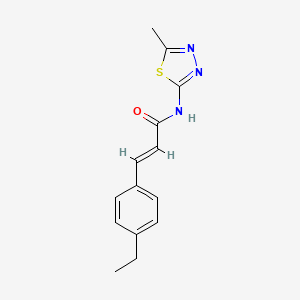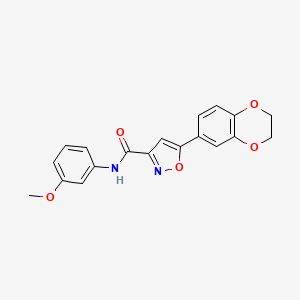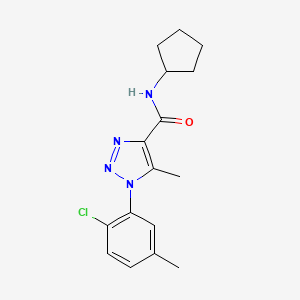
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide (NIMSB) is a small molecule that has been investigated for its potential to be used in scientific research. NIMSB has been studied for its ability to modulate a variety of biochemical and physiological processes, including the regulation of gene expression, cell signaling, and enzyme activity. NIMSB has been used in laboratory experiments to study a number of biological pathways and its potential applications in drug discovery and development.
作用機序
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been found to act as a modulator of gene expression, cell signaling, and enzyme activity. It is believed to interact with transcription factors, signal transduction pathways, and enzymes to regulate their activity. N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been found to bind to transcription factors and signal transduction pathways, which can alter the expression of genes and the activity of enzymes.
Biochemical and Physiological Effects
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the expression of genes, the activity of enzymes, and the activity of signal transduction pathways. Additionally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects.
実験室実験の利点と制限
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has several advantages for use in laboratory experiments. It is a small molecule that can be synthesized in a high yield, and it can be used to study a variety of biochemical and physiological processes. Additionally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide is relatively stable and does not degrade easily. However, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide is also limited in its use in laboratory experiments. It is not water soluble, which limits its use in cell-based assays. Additionally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide is not a specific inhibitor, which can make it difficult to study the effects of individual pathways.
将来の方向性
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has a number of potential future applications in scientific research. It can be used to study the effects of drugs on gene expression, cell signaling, and enzyme activity. Additionally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide can be used to study the regulation of transcription factors, signal transduction pathways, and enzyme kinetics. Additionally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide may have potential applications in drug discovery and development. It can be used to identify novel drug targets and to study the effects of drugs on gene expression, cell signaling, and enzyme activity. Finally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide may have potential applications in the development of novel therapeutic agents, such as anti-inflammatory, anti-oxidative, and anti-cancer drugs.
合成法
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide can be synthesized using a variety of methods. The most common method involves the reaction of isoquinoline-5-sulfonyl chloride with morpholine-4-sulfonyl chloride in aqueous solution. This reaction produces N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide in a high yield. Other methods of synthesis include the use of N-chlorosuccinimide, N-chlorosulfonylmorpholine, and N-chloro-p-toluenesulfonamide.
科学的研究の応用
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been used in a variety of scientific research applications. It has been used as a tool to study gene expression, cell signaling, and enzyme activity. N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been used to study the regulation of transcription factors, signal transduction pathways, and enzyme kinetics. Additionally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been used to study the effects of drugs on cell signaling and gene expression.
特性
IUPAC Name |
N-isoquinolin-5-yl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-20(22-19-6-2-4-16-14-21-8-7-18(16)19)15-3-1-5-17(13-15)28(25,26)23-9-11-27-12-10-23/h1-8,13-14H,9-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCGHGRMMOBNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoquinolin-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate](/img/structure/B6422017.png)
![4-amino-3-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B6422021.png)
![4-[2-methyl-5-(4-nitrophenyl)furan-3-carbonyl]morpholine](/img/structure/B6422027.png)
![methyl 4-[(9H-purin-6-yl)amino]benzoate](/img/structure/B6422048.png)
![2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6422053.png)

![4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6422065.png)
![16-(cyclopentylamino)-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B6422069.png)
![1-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6422074.png)
![N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6422079.png)

![3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one](/img/structure/B6422093.png)
![3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6422114.png)
